molecular formula C9H17NO3 B8659827 Methyl 6-acetamidohexanoate

Methyl 6-acetamidohexanoate

Cat. No.: B8659827
M. Wt: 187.24 g/mol
InChI Key: ULSCMXAHCSTGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-acetamidohexanoate is an ester derivative of 6-acetamidohexanoic acid (acexamic acid), a pharmaceutical intermediate with applications in drug synthesis and industrial research . Its structure consists of a six-carbon chain (hexanoate) with an acetamido (-NHCOCH₃) group at the 6th position and a methyl ester (-COOCH₃) at the terminal carboxyl group. The sodium salt of 6-acetamidohexanoic acid, sodium acexamate (CAS 7234-48-2), is well-documented for its regulatory compliance and use in pharmaceuticals . This compound’s esterification enhances lipophilicity, influencing its solubility and reactivity compared to the parent acid or its salts.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 6-acetamidohexanoate

InChI

InChI=1S/C9H17NO3/c1-8(11)10-7-5-3-4-6-9(12)13-2/h3-7H2,1-2H3,(H,10,11)

InChI Key

ULSCMXAHCSTGFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 6-acetamidohexanoate undergoes hydrolysis under aqueous conditions, yielding hexanoic acid and acetamide as primary products. The reaction proceeds via cleavage of the ester and amide bonds:

CH3CO-NH-(CH2)5COOCH3+H2OCH3COOH+NH2-(CH2)5COOH+CH3OH\text{CH}_3\text{CO-NH-(CH}_2\text{)}_5\text{COOCH}_3 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{NH}_2\text{-(CH}_2\text{)}_5\text{COOH} + \text{CH}_3\text{OH}

Key Observations :

  • Hydrolysis occurs spontaneously in neutral aqueous environments but accelerates under acidic or basic conditions.

  • The reaction is critical for generating 6-acetamidohexanoic acid, a precursor for calcium 6-acetamidohexanoate synthesis.

Conditions Products By-Products Reference
Aqueous (pH 7.4)Hexanoic acid, acetamideMethanol
Acidic (HCl)6-Acetamidohexanoic acidMethanol
Basic (NaOH)6-Acetamidohexanoate saltMethanol

Nucleophilic Substitution at the Acetamido Group

The acetamido group’s carbonyl carbon acts as an electrophilic site, enabling nucleophilic substitution reactions. For example, alcohols or amines can attack this position, displacing the acetamido moiety:

CH3CO-NH-(CH2)5COOCH3+NuNu-(CH2)5COOCH3+CH3CONH2\text{CH}_3\text{CO-NH-(CH}_2\text{)}_5\text{COOCH}_3 + \text{Nu}^- \rightarrow \text{Nu-(CH}_2\text{)}_5\text{COOCH}_3 + \text{CH}_3\text{CONH}_2

Mechanistic Insights :

  • Nucleophiles such as amines (e.g., methyl 6-aminohexanoate hydrochloride) react to form substituted hexanoate derivatives .

  • This reactivity is exploited in synthesizing histone deacetylase (HDAC) inhibitors, where this compound serves as a key intermediate .

Stereoretentive Decarboxylative Amidation

In advanced synthetic applications, this compound derivatives engage in stereoretentive decarboxylative amidation using 1,4,2-dioxazol-5-one reagents . This reaction preserves stereochemistry while forming C–N bonds, critical for bioactive molecule synthesis.

Reaction Scheme :

R-COOCH3+DioxazoloneBaseR-CONH-R’+CO2+CH3OH\text{R-COOCH}_3 + \text{Dioxazolone} \xrightarrow{\text{Base}} \text{R-CONH-R'} + \text{CO}_2 + \text{CH}_3\text{OH}

Notable Example :

  • This compound derivatives maintain structural integrity in cubane-based bioisosteres, confirmed via single-crystal X-ray diffraction .

Structural and Reactivity Insights

The compound’s linear carbon chain and functional groups influence its reactivity:

Property Value Impact on Reactivity
Molecular Weight171.24 g/molModerate solubility in polar solvents
pH StabilityStable at physiological pH (~7.4)Predictable hydrolysis kinetics
Electrophilic SitesCarbonyl carbons (ester, amide)Susceptible to nucleophilic attack

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 6-Acetoxyhexanoate (CAS 104954-58-7)
  • Structure : Differs by replacing the acetamido (-NHCOCH₃) group with an acetoxy (-OCOCH₃) group.
  • Properties : The acetoxy group is more hydrolytically labile than acetamido, making it reactive in esterification or transesterification reactions. This compound is used in synthetic chemistry for introducing acetyl-protected hydroxyl groups .
  • Applications : Intermediate in polymer and fine chemical synthesis.
Methyl 6-Aminohexanoate Hydrochloride (CAS 1926-80-3)
  • Structure : Features a primary amine (-NH₂) group instead of acetamido.
  • Properties : The amine group increases polarity and basicity, enabling salt formation (e.g., hydrochloride). This compound is a precursor for polyamide synthesis and peptide coupling .
6-Acetamido-2-oxohexanoic Acid
  • Structure : Introduces a ketone (-CO-) at the 2nd position alongside the 6-acetamido group.
  • Metabolism : Acts as a metabolic intermediate; enzymatically reduced to 5-acetamidovalerate, highlighting how ketone groups alter metabolic pathways .
  • Applications : Studied in biochemical pathways but less commonly used industrially.

Chain Length and Substituent Position

Methyl 2-Hydroxydodecanoate
  • Structure : A 12-carbon ester with a hydroxyl (-OH) group at the 2nd position.
  • Properties : Longer carbon chain increases hydrophobicity; hydroxyl group enhances hydrogen bonding. Used in surfactant and lipid research .
N-(6-Mercaptohexyl)benzamide
  • Structure: Hexanoate chain with a benzamide (-CONHC₆H₅) and terminal thiol (-SH) group.
  • Synthesis: Prepared via reaction of benzoyl chloride with 6-amino-1-hexanethiol hydrochloride, demonstrating synthetic versatility for introducing aromatic and thiol functionalities .
  • Applications: Potential use in gold nanoparticle functionalization due to the thiol group’s affinity for metal surfaces.

Q & A

Q. How to address gaps in literature regarding this compound’s metabolic pathways?

  • Methodological Answer : Design isotope-labeling studies (e.g., ¹⁴C-acetamido group) to track metabolites via LC-MS/MS. Collaborate with enzymology labs to identify hydrolytic enzymes (e.g., esterases) and propose kinetic mechanisms .

Data Presentation & Reproducibility

Q. What are the best practices for presenting contradictory results in this compound studies?

  • Methodological Answer : Use tabulated summaries with raw vs. processed data columns. Annotate outliers using Grubbs’ test (α=0.05) and discuss potential sources (e.g., solvent purity, instrument calibration). Provide supplementary materials with full datasets .

Q. How to ensure computational models for this compound are reproducible across platforms?

  • Methodological Answer : Share input files (e.g., Gaussian .com files) and software versions (e.g., Gaussian 16 Rev. C.01). Validate force fields (e.g., AMBER vs. CHARMM) and document convergence criteria (e.g., SCF energy <1×10⁻⁶ a.u.) .

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